molecular formula C6H13N3O B8802771 4-Methylpiperazine-1-carboxamide

4-Methylpiperazine-1-carboxamide

Cat. No.: B8802771
M. Wt: 143.19 g/mol
InChI Key: FYJORSKXVAOJFZ-UHFFFAOYSA-N
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Description

4-Methylpiperazine-1-carboxamide is a piperazine-derived compound characterized by a carboxamide group at position 1 and a methyl substituent on the piperazine ring. This scaffold is widely utilized in medicinal chemistry due to its favorable drug-like properties, including solubility, bioavailability, and adaptability for structural modifications . Derivatives of this compound are synthesized via reactions with various acylating agents, such as isocyanates or carboxylic acid derivatives, enabling diverse pharmacological applications.

Properties

Molecular Formula

C6H13N3O

Molecular Weight

143.19 g/mol

IUPAC Name

4-methylpiperazine-1-carboxamide

InChI

InChI=1S/C6H13N3O/c1-8-2-4-9(5-3-8)6(7)10/h2-5H2,1H3,(H2,7,10)

InChI Key

FYJORSKXVAOJFZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Substituents on the piperazine ring or carboxamide group significantly influence physicochemical properties. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Source
4-Methylpiperazine-1-carboxamide None (parent compound) C₆H₁₂N₃O 157.18 g/mol High solubility, moderate lipophilicity General
DY2M2527 3-Chloro-4-methylphenyl C₁₃H₁₈ClN₃O 267.75 g/mol Purity ≥97%, halogen-enhanced stability
N-(4-Bromobenzoyl) analog 4-Bromobenzoyl C₁₃H₁₅BrN₃O₂ 341.18 g/mol Commercial availability, safety data
4-Acetylpiperazine-1-carboxamide Acetyl group C₇H₁₃N₃O₂ 171.20 g/mol Increased polarity, metabolic stability
K777 (Cruzipain inhibitor) Vinyl sulfone and phenyl groups Complex ~580 g/mol Irreversible enzyme inhibition
  • Halogen Effects : Halogenated derivatives (e.g., DY2M2527, N-(4-bromophenyl)) exhibit enhanced lipophilicity and target binding due to halogen interactions with hydrophobic enzyme pockets .
Antitumor and Enzyme Inhibition
  • Vinyl sulfone derivatives : These compounds (e.g., K777) covalently bind to cysteine proteases, enabling irreversible inhibition, whereas nitrile-based analogs (e.g., Odanacatib-inspired derivatives) act reversibly .

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